1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole
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Overview
Description
1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a benzodiazole core substituted with a 3-(4-methylphenoxy)propyl group, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Benzimidazole compounds, in general, have been extensively studied for their therapeutic applications . They are known to interact with various targets depending on their specific structure and functional groups .
Mode of Action
Nevertheless, benzimidazole derivatives are known to exhibit a variety of effects based on their interaction with their targets . For instance, some benzimidazole compounds act as corrosion inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole compounds are known to influence a variety of biochemical pathways depending on their specific structure and functional groups .
Result of Action
Benzimidazole compounds have been studied for their potential anticancer activity . The presence of certain functional groups in the benzimidazole scaffold has been found to influence the anticancer activity .
Action Environment
It is known that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the benzimidazole derivative.
Cellular Effects
They have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylphenol and 1,3-benzodiazole.
Etherification: 4-methylphenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(4-methylphenoxy)propyl bromide.
Nucleophilic Substitution: The 3-(4-methylphenoxy)propyl bromide is then reacted with 1H-1,3-benzodiazole in the presence of a strong base like sodium hydride to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-[3-(4-methylphenoxy)propyl]-1H-imidazole: Similar in structure but contains an imidazole ring instead of a benzodiazole ring.
1-[3-(4-methylphenoxy)propyl]-1H-pyrrole: Contains a pyrrole ring, which imparts different chemical and biological properties.
2-methyl-1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole: A methyl-substituted derivative with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-14-7-9-15(10-8-14)20-12-4-11-19-13-18-16-5-2-3-6-17(16)19/h2-3,5-10,13H,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYHIOBVHLNFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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